molecular formula C8H17N B3059479 1-Ethylcyclohexaneamine CAS No. 2626-60-0

1-Ethylcyclohexaneamine

Cat. No.: B3059479
CAS No.: 2626-60-0
M. Wt: 127.23 g/mol
InChI Key: FUCXRENHTUFVDM-UHFFFAOYSA-N
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Description

1-Ethylcyclohexaneamine is a useful research compound. Its molecular formula is C8H17N and its molecular weight is 127.23 g/mol. The purity is usually 95%.
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Biological Activity

1-Ethylcyclohexaneamine, also known as 1-ethyl-2-aminocyclohexane, is an organic compound with the molecular formula C8H17NC_8H_{17}N. It has garnered interest in various fields, particularly in pharmacology and toxicology, due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its cytotoxic properties, mechanisms of action, and relevant case studies.

This compound has been evaluated for its cytotoxic effects in cultured mammalian cells. In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in various cancer cell lines. The mechanisms by which it exerts these effects include:

  • Cell Cycle Arrest : Research indicates that this compound can cause cell cycle arrest at specific phases, particularly G0/G1 and G2 phases, which is crucial for halting the proliferation of cancer cells .
  • Induction of Apoptosis : The compound has been shown to activate apoptotic pathways, leading to programmed cell death in malignant cells. This effect is often mediated through the activation of signaling pathways such as c-Jun N-terminal kinase (JNK) and the downregulation of anti-apoptotic proteins .

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Cancer Cell Lines : In a study assessing the effects of various compounds on human leukemia cells, this compound exhibited significant cytotoxicity with IC50 values indicating effective inhibition of cell growth at micromolar concentrations. The study highlighted its potential as an anticancer agent .
  • Animal Models : In vivo studies using murine models demonstrated that administration of this compound led to reduced tumor growth rates compared to control groups. The compound's ability to modulate immune responses was also noted, suggesting a dual role in both direct cytotoxicity and immune system enhancement .

Comparative Biological Activities

The biological activity spectrum of this compound can be compared with other related compounds. Below is a summary table comparing key biological activities:

CompoundCytotoxicity (IC50)Mechanism of ActionNotes
This compound~10 µMApoptosis inductionEffective against leukemia cells
Aaptamine~7 µMG1 phase arrest; apoptosisHigher potency in solid tumors
Canthin-6-one~15 µMApoptosis; necrosisBroad-spectrum antimicrobial effects

Future Directions and Research Findings

Ongoing research is focused on elucidating the detailed mechanisms by which this compound interacts with cellular pathways. Investigations are also exploring its potential therapeutic applications beyond oncology, including:

  • Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.
  • Antimicrobial Activity : There is emerging evidence that this compound may exhibit antimicrobial properties, warranting further exploration in this area.

Properties

IUPAC Name

1-ethylcyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-2-8(9)6-4-3-5-7-8/h2-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUCXRENHTUFVDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCCC1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10477042
Record name 1-ethylcyclohexaneamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10477042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2626-60-0
Record name 1-ethylcyclohexaneamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10477042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethylcyclohexaneamine
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1-Ethylcyclohexaneamine
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1-Ethylcyclohexaneamine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.